![molecular formula C17H21NO B2495218 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline CAS No. 328032-81-1](/img/structure/B2495218.png)

4-[4-(2-Methylbutan-2-yl)phenoxy]aniline

Übersicht

Beschreibung

Synthesis Analysis

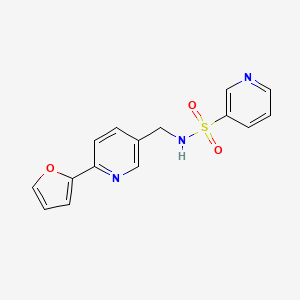

The synthesis of compounds closely related to 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline involves complex organic reactions, including high-pressure hydrolysis, reduction reactions, and addition reactions, to achieve high yields and desired structural characteristics. For example, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction, shows the intricate steps involved in synthesizing such compounds, achieving a yield of 72.0% (Wen Zi-qiang, 2007).

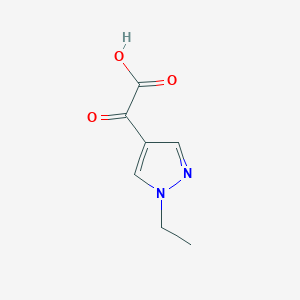

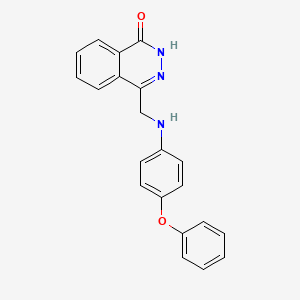

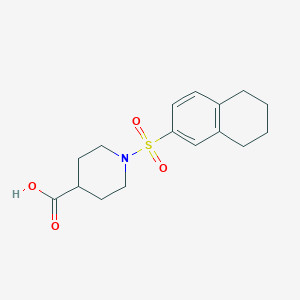

Molecular Structure Analysis

The molecular structure of related compounds is determined through spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS) and confirmed by X-ray diffraction. DFT calculations further aid in comparing the spectroscopic data, geometrical parameters, and electronic properties, ensuring the optimized molecular structures align with experimental data (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

The reactivity of compounds like 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline can be assessed by exploring the synthesis of polymers or other derivatives through electrochemical methods or reactions with various reagents, highlighting the versatility and potential applications of these compounds in materials science and chemistry (Leyla Shahhosseini et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, optical properties (UV-Visible spectroscopy), and thermal stability, are crucial for their application in various fields. For example, the synthesis and growth of single crystals of related compounds allow for detailed analysis of their optical and thermal properties, providing insights into their potential use in optoelectronic devices (J. V. Jovita et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential for polymerization, and electrochemical behavior, are determined through experimental studies. For instance, the electrochemical copolymerization of aniline and o-aminophenol showcases the chemical versatility and reactivity of aniline derivatives, paving the way for the development of novel materials with specific electronic and structural properties (Shao-lin Mu, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Materials :

- A study describes the synthesis of novel materials employing nitrotriphenylamine and different thiophene derivatives, which could have applications in electrochromic materials in the near-infrared region (Li et al., 2017).

Metal Complex Formation :

- Research on 4-(Thiophen-3-yl)-aniline, which shares a structural similarity with 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline, demonstrates its ability to form complexes with various metals, indicating potential applications in magnetic and thermal studies (Osowole, 2011).

Catalytic Applications :

- A study explored the use of Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, showcasing potential applications in the removal of these compounds from solutions (Zhang et al., 2009).

Electrochemical Oxidation Studies :

- The degradation of aniline in an alkaline medium by electrocatalytic oxidation was studied, providing insights into the potential for aniline degradation in environmental and industrial processes (Li et al., 2003).

Polymer Synthesis and Application :

- Research on the synthesis of novel polymers based on aniline derivatives indicates potential applications in materials science, particularly in the fabrication of solar cells and other energy-related applications (Shahhosseini et al., 2016).

Methodologies for Compound Synthesis :

- A study detailing a method for synthesizing (prop-2-ynyloxy) benzene derivatives from phenol and aniline derivatives highlights the versatility and potential applications of these compounds in various fields, including biological evaluations (Batool et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-4-17(2,3)13-5-9-15(10-6-13)19-16-11-7-14(18)8-12-16/h5-12H,4,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBJEKAHJPQRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320931 | |

| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829161 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | |

CAS RN |

328032-81-1 | |

| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)

![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)